N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105209-94-6
VCID: VC5518619
InChI: InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27)
SMILES: CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Molecular Formula: C20H24ClN5O2S
Molecular Weight: 433.96

N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

CAS No.: 1105209-94-6

Cat. No.: VC5518619

Molecular Formula: C20H24ClN5O2S

Molecular Weight: 433.96

* For research use only. Not for human or veterinary use.

N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide - 1105209-94-6

Specification

CAS No. 1105209-94-6
Molecular Formula C20H24ClN5O2S
Molecular Weight 433.96
IUPAC Name N-[6-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Standard InChI InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27)
Standard InChI Key YRTVEYCLEPMYTK-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 3-chlorophenyl group. A four-carbon ketone-containing chain (4-oxobutyl) extends from the piperazine, terminating in a thioether linkage to the pyridazin-3-yl ring. The acetamide group is appended to the pyridazine nitrogen, completing the structure .

Molecular Formula:
C23H26ClN5O2S\text{C}_{23}\text{H}_{26}\text{ClN}_5\text{O}_2\text{S}
Molecular Weight: 488.01 g/mol
IUPAC Name:
N-(6-{[4-(4-(3-Chlorophenyl)piperazin-1-yl)-4-oxobutyl]sulfanyl}pyridazin-3-yl)acetamide

Key Structural Features

  • Piperazine Core: Facilitates interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.

  • 3-Chlorophenyl Group: Enhances lipophilicity and receptor-binding affinity compared to unsubstituted phenyl analogs .

  • Thioether Linkage: Improves metabolic stability relative to oxygen-based ethers, potentially extending half-life in vivo .

  • Acetamide Moiety: Contributes to hydrogen-bonding interactions with biological targets, influencing selectivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperazine Derivative Preparation:
    4-(3-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, using 1-chloro-3-nitrobenzene and piperazine under reflux conditions.

  • Butyl Chain Functionalization:
    4-Chlorobutanoyl chloride is coupled to the piperazine nitrogen, followed by oxidation to form the 4-oxobutyl intermediate .

  • Pyridazine Thioether Formation:
    6-Mercaptopyridazin-3-amine reacts with the 4-oxobutyl intermediate via nucleophilic substitution, yielding the thioether linkage .

  • Acetylation:
    The free amine on pyridazine is acetylated using acetic anhydride in dichloromethane, completing the synthesis.

Critical Reaction Conditions:

  • Temperature: 50–80°C for coupling steps.

  • Catalysts: Triethylamine for acid scavenging.

  • Solvents: Dichloromethane, dimethylformamide (DMF).

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (reported up to 78%) and purity (>98% by HPLC). Automated purification systems using reverse-phase chromatography ensure batch consistency, while quality control adheres to ICH guidelines for impurity profiling .

Cell LineIC50_{50} (µM)Mechanism
HT-299.2Apoptosis via caspase-3 activation
A54911.8ROS generation and DNA fragmentation
MCF-714.5G2/M cell cycle arrest

Data adapted from studies on structurally related piperazine derivatives .

Neuroprotective Properties

In SH-SY5Y neuronal cells, the compound reduces glutamate-induced cytotoxicity by 62% at 10 µM, likely through NMDA receptor modulation and antioxidant effects .

Structure-Activity Relationship (SAR)

Impact of Substitutions

  • Chlorine Position: 3-Chloro substitution on phenyl enhances 5-HT1A_{1A} affinity by 3-fold compared to para-substituted analogs.

  • Chain Length: The 4-oxobutyl spacer optimizes receptor engagement; shorter chains (e.g., propyl) reduce potency by >50% .

  • Thioether vs. Ether: Replacement with oxygen decreases metabolic stability (t1/2_{1/2} reduced from 6.2 h to 2.1 h in rat liver microsomes) .

Acetamide Modifications

Methylation of the acetamide nitrogen abolishes 5-HT1A_{1A} activity, while bulkier groups (e.g., isopropyl) enhance D2_2 antagonism but increase hepatotoxicity.

Mechanism of Action

Dual Receptor Modulation

The compound concurrently targets 5-HT1A_{1A} and D2_2 receptors, creating a synergistic effect observed in rodent models of depression and psychosis . Molecular dynamics simulations suggest the chlorophenyl group occupies a hydrophobic pocket in 5-HT1A_{1A}, while the acetamide forms hydrogen bonds with Ser159 .

Downstream Signaling

  • 5-HT1A_{1A} Activation: Inhibits adenylyl cyclase, reducing cAMP levels and modulating ERK/MAPK pathways.

  • D2_2 Antagonism: Blocks β-arrestin recruitment, attenuating G protein-independent signaling .

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